1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea 1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea
Brand Name: Vulcanchem
CAS No.: 215779-61-6
VCID: VC5426248
InChI: InChI=1S/C13H14N2OS/c1-10-4-2-5-11(8-10)15-13(17)14-9-12-6-3-7-16-12/h2-8H,9H2,1H3,(H2,14,15,17)
SMILES: CC1=CC(=CC=C1)NC(=S)NCC2=CC=CO2
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33

1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea

CAS No.: 215779-61-6

Cat. No.: VC5426248

Molecular Formula: C13H14N2OS

Molecular Weight: 246.33

* For research use only. Not for human or veterinary use.

1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea - 215779-61-6

Specification

CAS No. 215779-61-6
Molecular Formula C13H14N2OS
Molecular Weight 246.33
IUPAC Name 1-(furan-2-ylmethyl)-3-(3-methylphenyl)thiourea
Standard InChI InChI=1S/C13H14N2OS/c1-10-4-2-5-11(8-10)15-13(17)14-9-12-6-3-7-16-12/h2-8H,9H2,1H3,(H2,14,15,17)
Standard InChI Key AORFXGMHWAYDNG-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=S)NCC2=CC=CO2

Introduction

Chemical Identification and Structural Properties

Basic Identifiers

1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea (CAS: 77336-91-5) has the molecular formula C₁₃H₁₄N₂OS and a molecular weight of 246.33 g/mol. Synonyms include N-(2-furylmethyl)-N'-(3-methylphenyl)thiourea and 3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea .

Table 1: Key Physicochemical Properties

PropertyValueSource
logP (Partition coefficient)5.0944
Hydrogen bond acceptors4
Hydrogen bond donors1
Polar surface area22.47 Ų
Water solubility (logSw)-4.781

Structural Features

The compound consists of a thiourea core (-NHC(S)NH-) bridging a furan-2-ylmethyl group and a 3-methylphenyl ring. X-ray studies on analogous thiourea derivatives (e.g., 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea) reveal that the furan moiety adopts a twisted conformation relative to the aromatic ring, influencing molecular packing and intermolecular interactions .

Synthesis and Structural Characterization

Synthetic Routes

Thiourea derivatives are typically synthesized via condensation reactions. For 1-(furan-2-ylmethyl)-3-(3-methylphenyl)thiourea, two primary methods are reported:

  • Reaction of Isothiocyanates with Amines

    • 3-Methylphenyl isothiocyanate reacts with furan-2-ylmethylamine in ethanol under reflux.

    • Yields: 70–85% .

  • Ultrasonication-Assisted Synthesis

    • Chalcones (e.g., 3-methylchalcone) react with thiourea under basic conditions with ultrasonication at 50°C .

    • Yields: 60–92% .

Table 2: Comparative Synthesis Conditions

MethodReactantsConditionsYield
Isothiocyanate-amine3-Methylphenyl isothiocyanate + furan-2-ylmethylamineEthanol, reflux70–85%
Chalcone-thioureaChalcone + thioureaNaOH, ultrasonication60–92%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.40–7.20 (m, 4H, Ar-H), 6.50–6.30 (m, 3H, furan-H), 4.60 (s, 2H, CH₂), 2.30 (s, 3H, CH₃) .

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 179.8 (C=S), 152.1 (furan-C), 138.5–125.3 (Ar-C), 41.2 (CH₂), 21.1 (CH₃).

  • HRMS: m/z calculated for C₁₃H₁₄N₂OS⁺ [M + H]⁺: 247.0905; found: 247.0903.

Biological and Pharmacological Evaluation

Mechanism of Action

Thiourea derivatives disrupt microbial cell membranes via:

  • Thiol Group Interaction: Binding to cysteine residues in microbial enzymes .

  • Metal Chelation: Forming complexes with essential metal ions (e.g., Fe³⁺, Zn²⁺) .

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).

  • Mobile phase: Acetonitrile/water (70:30 v/v).

  • Retention time: 6.8 min.

Mass Spectrometry (MS)

  • ESI-MS: Dominant peak at m/z 247.09 ([M + H]⁺).

  • Fragmentation pattern: Loss of CH₂C₄H₃O (furan-2-ylmethyl) at m/z 160.

Applications and Future Directions

Research Gaps

  • In Vivo Studies: Toxicity and pharmacokinetic profiles remain uncharacterized.

  • Structure-Activity Relationships (SAR): Systematic modification of the 3-methylphenyl and furan groups needed.

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